molecular formula C12H16ClNO2 B13514341 Ethyl 3-amino-2-(4-chlorobenzyl)propanoate

Ethyl 3-amino-2-(4-chlorobenzyl)propanoate

Cat. No.: B13514341
M. Wt: 241.71 g/mol
InChI Key: GABUZLJRDRBCPL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate

Uniqueness

Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorophenyl group allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7-8,14H2,1H3

InChI Key

GABUZLJRDRBCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)CN

Origin of Product

United States

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